4-Hydroxybenzonitrile

Beschreibung

Contextualization of 4-Hydroxybenzonitrile within Contemporary Organic Chemistry

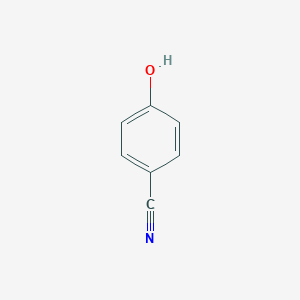

This compound, also known as p-cyanophenol, is an aromatic organic compound that has garnered significant attention in modern chemical research. solubilityofthings.comsmolecule.com Structurally, it is characterized by a benzene (B151609) ring substituted with a hydroxyl (-OH) group and a nitrile (-C≡N) group at the para position. smolecule.com This bifunctional arrangement makes it a versatile building block and a valuable intermediate in a wide array of synthetic applications. solubilityofthings.comsmolecule.com

In contemporary organic chemistry, this compound serves as a key starting material for the synthesis of more complex molecules. smolecule.com Its utility spans the production of pharmaceuticals, agrochemicals, and advanced materials. solubilityofthings.comsmolecule.com The compound's reactivity, influenced by its distinct functional groups, allows for its participation in various organic reactions, making it a staple in the toolbox of synthetic chemists. smolecule.com

Significance of the Nitrile and Hydroxyl Functionalities in Research Design

The research appeal of this compound is largely attributable to the presence of both a hydroxyl and a nitrile functional group. solubilityofthings.comsmolecule.com The hydroxyl group imparts polarity to the molecule and provides a site for reactions such as etherification and esterification. solubilityofthings.comontosight.ai This functionality is crucial for introducing other molecular fragments and for modulating the physical properties, such as solubility, of derivative compounds. solubilityofthings.com

The nitrile group is a versatile functional group in organic synthesis. It can be hydrolyzed to form amides or carboxylic acids, reduced to amines, or participate in cycloaddition reactions. ontosight.aiyoutube.com This reactivity allows for the introduction of nitrogen-containing moieties and the extension of carbon chains, which are fundamental strategies in the design of new molecules. youtube.com The combination of these two functional groups in a single, relatively simple molecule offers a dual-pronged approach for synthetic modifications, enabling the construction of complex molecular architectures. smolecule.com

Overview of Multidisciplinary Research Trajectories Involving this compound

The unique chemical properties of this compound have propelled its use across various scientific disciplines. Its role as a precursor is prominent in several key areas of research and development:

Pharmaceuticals and Agrochemicals: this compound is a crucial intermediate in the synthesis of a range of bioactive molecules. smolecule.comalfa-chemistry.comnordmann.global It is used in the production of herbicides such as Bromoxynil (B128292) and Ioxynil (B1672095). alfa-chemistry.com Furthermore, it serves as a precursor in the synthesis of pharmaceuticals, including the vasodilator Levcromakalim and the anti-cancer drug Sorafenib. smolecule.comalfa-chemistry.com Its derivatives are also investigated for their potential as monoamine oxidase inhibitors. alfa-chemistry.com

Material Science: In the field of material science, this compound is utilized in the development of advanced polymers and liquid crystals. solubilityofthings.com It is a building block for high-performance polymers, including lignin-inspired polymethacrylates with high glass transition temperatures. nih.govacs.org Its rigid, polar structure also makes it a valuable component in the synthesis of liquid crystal materials, which are essential for display technologies. smolecule.comworktribe.com

Catalysis and Environmental Chemistry: Research has explored the catalytic conversion of this compound. For instance, it can be transformed into p-hydroxybenzoic acid through biotransformation using nitrilase enzymes. researchgate.net In environmental applications, it is studied in the context of the hydrodehalogenation of brominated aromatic pollutants, where it can be a product of the degradation of herbicides like Bromoxynil. mdpi.com

The following tables provide a summary of the physical and chemical properties of this compound and an overview of its diverse applications.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 767-00-0 |

| Molecular Formula | C₇H₅NO |

| Molecular Weight | 119.12 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 110-113 °C |

| Boiling Point | 146 °C at 2 mmHg |

| Solubility | Soluble in polar solvents like water, ethanol, and acetone; limited solubility in non-polar solvents. solubilityofthings.com |

Table 2: Selected Research Applications of this compound

| Research Area | Application | Key Findings/Significance |

|---|---|---|

| Polymer Chemistry | Monomer for lignin-inspired polymethacrylates | Resulting polymers exhibit exceptionally high glass transition temperatures and solvent resistance. nih.govacs.org |

| Liquid Crystals | Synthesis of bent-shaped liquid crystal molecules | The cyano terminal group contributes to the formation of nematic phases. ajchem-a.comajchem-a.com |

| Pharmaceutical Synthesis | Precursor for Levcromakalim and Sorafenib | Demonstrates its importance as a building block for complex therapeutic agents. smolecule.comalfa-chemistry.com |

| Agrochemical Synthesis | Intermediate for Bromoxynil and Ioxynil herbicides | Highlights its role in the development of crop protection chemicals. alfa-chemistry.com |

| Biocatalysis | Substrate for nitrilase enzymes | Enables the green synthesis of p-hydroxybenzoic acid. researchgate.net |

Eigenschaften

IUPAC Name |

4-hydroxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO/c8-5-6-1-3-7(9)4-2-6/h1-4,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVNOWLNNPYYEOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9052509 | |

| Record name | 4-Hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9052509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Mostly soluble in water (8.98 g/L at 25 deg C); [ChemIDplus] White crystalline chips; [MSDSonline] | |

| Record name | 4-Cyanophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8138 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00665 [mmHg] | |

| Record name | 4-Cyanophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8138 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

767-00-0 | |

| Record name | 4-Cyanophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=767-00-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Cyanophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000767000 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxybenzonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400524 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzonitrile, 4-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9052509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxybenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.068 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CYANOPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1S13529YJU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Mechanistic Investigations of 4 Hydroxybenzonitrile

Catalyst-Promoted Conversion Strategies for 4-Hydroxybenzonitrile Synthesis

The synthesis of this compound, an important intermediate in the production of pharmaceuticals, dyes, and liquid crystals, is achieved through various catalytic methods. ujconline.netchembk.com These strategies focus on the efficient conversion of precursor molecules, primarily through the dehydration of aldehydes and aldoximes or the ammoxidation of cresols.

Dehydration of Aldehydes and Aldoximes to this compound

A prominent route to this compound involves the dehydration of 4-hydroxybenzaldehyde (B117250) or its corresponding aldoxime. This transformation is often facilitated by a range of catalysts under diverse reaction conditions. The general mechanism proceeds through the in-situ formation of the aldoxime from the aldehyde and a nitrogen source, typically hydroxylamine (B1172632) hydrochloride, followed by a catalyzed dehydration step to yield the nitrile. organic-chemistry.org

Microwave-assisted organic synthesis has emerged as a rapid and efficient method for chemical transformations, significantly reducing reaction times from hours or days to minutes. qu.edu.sa For the synthesis of this compound, microwave irradiation in the absence of a solvent offers a green chemistry approach.

In one such protocol, a mixture of 4-hydroxybenzaldehyde, hydroxylamine hydrochloride, and a solid acid catalyst like titanium dioxide (TiO2) or novel WO3/SnO2 catalysts is irradiated with microwaves. qu.edu.samdpi.com For instance, using TiO2, the conversion of 4-hydroxybenzaldehyde to this compound can be achieved with high conversion rates in as little as three minutes. qu.edu.sa The reaction proceeds by grinding the aldehyde with hydroxylamine hydrochloride and the catalyst, followed by microwave irradiation. mdpi.comresearchgate.net Zirconium phosphate (B84403) (ZP) has also been utilized as a catalyst under microwave irradiation, converting 4-hydroxybenzaldehyde to this compound in high yield. ias.ac.in

The efficiency of these microwave-assisted, solvent-free methods is highlighted by the high yields and short reaction times, as demonstrated in the following table.

Table 1: Microwave-Assisted Synthesis of this compound

| Catalyst | Power (W) | Time (min) | Yield (%) | Reference |

|---|---|---|---|---|

| Zirconium Phosphate | 250 | 2-3 | 99 | ias.ac.in |

| TiO₂ | 840 | 3 | High Conversion | qu.edu.sa |

| 15-WSS (WO₃/SnO₂) | 840 | 3 | High Conversion | qu.edu.sa |

Solid acid catalysts are crucial in the dehydration of aldoximes to nitriles due to their environmental compatibility, reusability, and operational simplicity. These catalysts provide acidic sites that facilitate the elimination of water from the aldoxime intermediate. Ferric hydrogen sulfate (B86663) (FHS) has been identified as an effective and cost-efficient solid acid catalyst for the one-pot conversion of aldehydes to nitriles. orgchemres.org The reaction involves heating the aldehyde with hydroxylamine hydrochloride in the presence of a catalytic amount of FHS. orgchemres.org

Other solid acids, such as silica (B1680970) gel, Montmorillonite K-10, and KSF catalysts, have also been employed, often in conjunction with microwave irradiation in dry media, to promote the synthesis of nitriles from aldehydes. ujconline.net The use of novel WO3/SnO2 solid acid catalysts under microwave conditions has also been explored for the conversion of 4-hydroxybenzaldehyde. qu.edu.sa These catalysts are believed to activate the carbonyl group of the aldehyde, facilitating the nucleophilic attack by hydroxylamine and subsequent dehydration. qu.edu.sa

Nickel compounds have been shown to catalyze the one-pot synthesis of nitriles from aldehydes and hydroxylamine hydrochloride. While specific studies focusing exclusively on nickel sulfate for this compound are not prevalent, the general applicability of nickel catalysts makes it a relevant methodology. ujconline.netorganic-chemistry.org For example, the oxidation of primary alcohols to nitriles has been achieved using a nickel-catalyzed process. organic-chemistry.orgscirp.org

A related method utilizes anhydrous ferrous sulfate in DMF under reflux conditions to catalyze the conversion of various aldehydes to nitriles in high yields (90-95%) within 3-6 hours. asianpubs.org This suggests that other transition metal sulfates, like nickel sulfate, could potentially facilitate a similar transformation for this compound. The proposed mechanism involves the catalyst promoting both the formation of the oxime and the subsequent dehydration to the nitrile. ujconline.netasianpubs.org

Zinc oxide (ZnO) nanoparticles have gained attention as an inexpensive, environmentally benign, and reusable heterogeneous catalyst for various organic transformations, including the synthesis of nitriles from aldehydes. ujconline.netrasayanjournal.co.in A solvent-free approach has been developed for the direct conversion of aldehydes into nitriles using wet ZnO nanopowder as a catalyst. rasayanjournal.co.inresearchgate.net This method offers advantages such as short reaction times, high product yields, and the absence of toxic solvents. rasayanjournal.co.in The catalyst can be recovered by simple filtration and reused multiple times. rasayanjournal.co.in

The proposed mechanism involves the formation of an aldoxime intermediate, which is then dehydrated to the nitrile, catalyzed by the ZnO nanoparticles. ujconline.net The wetness of the catalyst has been found to be important for the conversion. rasayanjournal.co.in

Table 2: ZnO Nanoparticle Catalyzed Conversion of Aldehydes to Nitriles

| Catalyst | Condition | Advantage | Reference |

|---|---|---|---|

| Wet ZnO Nanopowder | Solvent-free | Short reaction time, high yield, reusable catalyst | rasayanjournal.co.in |

| Anhydrous ZnO Nanoparticles | DMF, reflux | High yield | ujconline.net |

Ammoxidation Routes for this compound Production

Ammoxidation is a significant industrial process for the synthesis of nitriles, involving the reaction of a hydrocarbon with ammonia (B1221849) and oxygen. tue.nl For the production of this compound, the ammoxidation of p-cresol (B1678582) is a key route. chembk.com This gas-phase catalytic reaction is typically carried out in a fluidized bed reactor. google.com

A variety of catalysts have been investigated for this process, with supported boria-phosphoria on silica demonstrating superior performance. bgu.ac.il The reaction is sensitive to the feed composition, with optimal performance observed at specific molar ratios of ammonia, air, and nitrogen to p-cresol. bgu.ac.il A fresh boria-phosphoria catalyst can achieve a yield of 63 wt% of this compound. bgu.ac.il Catalyst deactivation due to the formation of polymeric deposits is a challenge, but the catalyst's initial performance can be restored through regeneration with an air-nitrogen and steam mixture. bgu.ac.il

The proposed mechanism involves the adsorption of p-cresol and ammonia onto the acidic sites of the catalyst, forming a p-hydroxybenzylamine intermediate. bgu.ac.il This intermediate is then oxidized by oxygen to produce this compound. bgu.ac.il

Cyanidation of Halophenols for this compound Synthesis

The conversion of halophenols to this compound represents a significant synthetic route, primarily accomplished through nucleophilic substitution reactions where a halogen atom is displaced by a cyanide group. This method, often a variation of the Rosenmund-von Braun reaction, typically involves the use of a copper(I) cyanide reagent and is effective for various halogenated phenols. google.comgoogle.com

The reaction of p-halophenols with copper(I) cyanide (cuprous cyanide) is a well-established method for producing this compound. google.com This process involves heating a p-halophenol, such as p-bromophenol or p-iodophenol, with cuprous cyanide in a high-boiling point polar aprotic solvent. google.com Commonly used solvents include dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and dimethyl sulfone. google.com

The general mechanism involves the coordination of the copper salt to the aryl halide, facilitating the nucleophilic attack of the cyanide ion. The reaction typically requires reflux conditions for several hours. google.com Following the reaction, the mixture is treated with an acid, such as hydrochloric acid, and often an oxidizing agent like ferric chloride, to decompose the copper complexes and isolate the final product. google.com For instance, a suspension of p-bromophenol and cuprous cyanide in dry DMF can be heated at reflux for 3 to 4 hours. google.com Similarly, p-iodophenol can be reacted with cuprous cyanide in DMF under reflux for 3 hours. google.com

Table 1: Copper(I) Cyanide-Mediated Cyanidation of Halophenols

| Halophenol | Solvent | Conditions | Post-Reaction Treatment | Reference |

|---|---|---|---|---|

| p-Bromophenol | Dimethylformamide (DMF) | Reflux for 3-4 hours | Vacuum concentration, HCl/water treatment, Ferric chloride addition | google.com |

| p-Iodophenol | Dimethylformamide (DMF) | Reflux for 3 hours | Concentration, HCl/water treatment, Ferric chloride addition | google.com |

| p-Bromophenol | Dimethyl sulfone | Reflux for 2 hours | HCl/water digestion, Ferric chloride addition | google.com |

| p-Chlorophenol | N,N-diethylacetamide | Reflux for 8 hours | Concentration, HCl/water treatment, Ferric chloride addition | google.com |

The yield of this compound from the cyanidation of halophenols is highly dependent on the reaction conditions. Key parameters for optimization include the choice of halophenol, solvent, temperature, and reaction time. google.com Generally, aryl iodides and bromides are more reactive than aryl chlorides, which often require longer reaction times or higher temperatures. google.com

The solvent plays a crucial role; high-boiling aprotic solvents like DMF and dimethyl sulfone are effective. google.com The ratio of solvent to reactant is also a factor, with a typical volume (mL) to weight (g) ratio of solvent to p-halogenophenol being between 1:1 and 5:1. google.com While an equimolar ratio of the p-halogenophenol to cuprous cyanide is generally preferred, an excess of either reactant can be used. google.com For example, reacting 0.2 moles of p-bromophenol with 0.24 moles of cuprous cyanide has been documented. google.com Careful control of the post-reaction workup, including acidification and treatment with ferric chloride to break down copper-containing complexes, is essential for maximizing the isolation and purity of the product. google.com

Conversion from 4-Hydroxybenzoic Acid and its Derivatives

An alternative and widely studied pathway to this compound involves the transformation of 4-hydroxybenzoic acid or its esters. These methods typically involve ammoniation and dehydration steps, which can be performed under various conditions, including in solution, in the gas phase, or under high pressure. dissertationtopic.netgoogle.com

This approach combines ammoniation and dehydration in a single step within a solvent system. A study has detailed an optimized process for this "green chemical process." dissertationtopic.net In this method, 4-hydroxybenzoic acid is reacted with urea (B33335), which serves as the ammonia source, and a dehydrating agent like sulfamic acid in a high-boiling solvent such as benzoate. dissertationtopic.net The presence of a catalyst, such as Al₂O₃, enhances the reaction. The process involves a two-stage heating profile: initially heating to 150°C for one hour, followed by the addition of more urea and heating at 190°C for another 1.5 hours. dissertationtopic.net This optimized procedure has been reported to achieve yields in the range of 78-82%. dissertationtopic.net

Table 2: Direct Solvent Dehydration Ammoniation of 4-Hydroxybenzoic Acid

| Reactants (molar ratio) | Catalyst (wt% of solvent) | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 4-Hydroxybenzoic acid (0.1 mol), Urea (0.25 mol initial + 0.05 mol additional), Sulfamic acid (0.3 mol) | Al₂O₃ (3%) | Benzoate (60 mL) | 150°C for 1 hr, then add urea and heat at 190°C for 1.5 hr | 78-82% | dissertationtopic.net |

The gas-phase reaction of methyl 4-hydroxybenzoate (B8730719) with ammonia over a solid catalyst provides a continuous production method for this compound. google.com This process involves passing a gaseous mixture of the ester and ammonia over a heated catalyst bed. Various catalysts have been developed for this transformation. google.com

One effective system uses a supported phosphoric acid catalyst, which can achieve a 92% yield with a contact time of 20 seconds. google.com Another approach employs boron phosphate as the catalyst, either unsupported or supported on materials like silica or aluminum oxide. google.com With a boron phosphate on silica catalyst, yields of approximately 95% can be obtained at 400°C with a contact time of 10 seconds. google.com Doping the supported boron phosphate catalyst with a transition metal compound can further enhance performance. google.com

Table 3: Gas-Solid Phase Catalytic Ammoniation of Methyl 4-Hydroxybenzoate

| Catalyst | Support | Temperature | Contact Time | Yield | Reference |

|---|---|---|---|---|---|

| Phosphoric Acid (65%) | Silica Gel | Elevated | 20 seconds | 92% | google.com |

| Boron Phosphate | Silica | 400°C | 10 seconds | ~95% | google.com |

| Boron Phosphate | None | Not specified | Not specified | Not specified | google.com |

The synthesis of this compound can also be achieved by reacting its precursors with ammonia under high-pressure conditions, a method analogous in principle to the Haber-Bosch process for ammonia synthesis. dissertationtopic.netwikipedia.orgkrohne.com This technique is particularly useful for driving the reaction towards completion. dissertationtopic.net One patented method describes heating a solution of a hydroxybenzoic acid precursor in a solvent like methanol (B129727) in a high-pressure reactor with ammonia. google.com In a specific example, the reaction is conducted at 200°C and the pressure is raised to 2.8 MPa. After reacting for 5 to 7 hours, the process yields this compound with a purity greater than 99% and a yield of 95.9%. google.com

Table 4: High-Pressure Ammoniation for this compound Synthesis

| Starting Material | Solvent | Pressure | Temperature | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|---|

| Hydroxybenzoic acid precursor | Methanol | 2.8 MPa | 200°C | 5-7 hours | 95.9% | google.com |

Reaction Mechanisms in this compound Synthesis

The synthesis of this compound can be achieved through various chemical pathways, each characterized by distinct reaction mechanisms. Understanding these mechanisms is crucial for optimizing reaction conditions and improving yield and purity. Key synthetic routes include the transformation of 4-hydroxybenzaldehyde via an oxime intermediate and the dehydration ammoniation of p-hydroxybenzoic acid.

Proposed Mechanistic Pathways for Aldehyde-Oxime-Nitrile Transformations

The conversion of aldehydes, such as 4-hydroxybenzaldehyde, into nitriles is a fundamental transformation in organic synthesis. qu.edu.sa This process typically proceeds through an intermediate oxime, which is subsequently dehydrated.

A common proposed mechanism involves an acid-catalyzed dehydration of the oxime. qu.edu.sa Initially, the aldehyde reacts with hydroxylamine (NH₂OH) to form 4-hydroxybenzaldoxime. This transformation is often facilitated by a catalyst. In the subsequent step, the oxime is dehydrated to yield the nitrile, this compound. This dehydration is an elimination reaction where the hydroxyl group of the oxime and a hydrogen atom are removed. qu.edu.sa The efficiency of this conversion can be influenced by reaction conditions such as time and microwave irradiation potency, which can be optimized to maximize the nitrile yield while minimizing the formation of the intermediate oxime or other byproducts. qu.edu.sa For instance, studies have shown that irradiating a solid mixture of 4-hydroxybenzaldehyde, hydroxylamine hydrochloride, and a catalyst for three minutes at 840 W provides the best conversion percentage. qu.edu.sa

Alternative mechanisms have also been explored. The Schmidt reaction offers a pathway for converting aldehydes to nitriles using azidotrimethylsilane (B126382) (TMSN₃) and an acid catalyst. mdpi.com The proposed mechanism begins with the formation of an azidohydrin adduct, which then loses water to form diazoiminium ions. These intermediates can then undergo a hydride migration followed by deprotonation to afford the nitrile. mdpi.com

Visible-light-mediated synthesis presents another mechanistic route. In this process, an electron transfer from hydroxylamine to the aldehyde's carbonyl group may initiate the reaction, producing a radical anion. iau.ir This is followed by a hydrogen transfer and dehydration to form an oxime intermediate, which then reacts with a catalyst like FeF₃ and undergoes further dehydration to yield the final nitrile product. iau.ir

Ionic liquids can also serve as both a solvent and a catalyst in this transformation. rsc.org They promote the initial oximation of the aldehyde and subsequently catalyze the dehydration of the benzaldoxime (B1666162) intermediate to form the benzonitrile (B105546). rsc.org Additionally, thermal dehydration of benzaldoximes at temperatures above 140°C can also convert them into the corresponding benzonitriles through the loss of a water molecule. researchgate.netresearchgate.net

Table 1: Effect of Time and Power on the Conversion of 4-Hydroxybenzaldehyde qu.edu.saConditions: 1 mmol aldehyde, 0.4 g 15WSS catalyst, 5 mmol NH₂OH·HCl

| Entry | Time (min) | Power (W) | % Nitrile | % Oxime | % Others |

|---|---|---|---|---|---|

| 1 | 2 | 840 | 40 | 60 | 0 |

| 2 | 3 | 840 | 83 | 10 | 7 |

| 3 | 4 | 840 | 56 | 17 | 27 |

| 4 | 3 | 700 | 69 | 28 | 3 |

| 5 | 3 | 980 | 78 | 14 | 8 |

Mechanistic Considerations of Carboxylic Acid Dehydration Ammoniation

The synthesis of this compound from p-hydroxybenzoic acid via dehydration ammoniation is another significant industrial method. A detailed investigation into this reaction has led to the proposal of a new reaction mechanism, differing from previously held assumptions. dissertationtopic.net

In this process, urea is commonly used as the ammonia source. The revised mechanism posits that urea does not directly decompose into ammonia and carbon dioxide. Instead, infrared analysis of the waste residue reveals that urea undergoes thermal decomposition to form burette and cyanuric acid. dissertationtopic.net The main components of the waste residue were identified as cyanuric acid and ammonium (B1175870) sulfate. dissertationtopic.net

The dehydrating agent, such as sulfamic acid, also plays a critical role in the mechanistic pathway. It hydrolyzes during the reaction to generate ammonium bisulfate, which then reacts with ammonia to produce the final byproduct, ammonium sulfate. dissertationtopic.net This understanding of the byproducts and intermediate steps provides a more accurate model of the carboxylic acid dehydration ammoniation reaction for producing this compound. dissertationtopic.net

Hydrolytic Stability and Mechanism of Derivatives

The hydrolytic stability of this compound and its derivatives is a key consideration in their application and environmental fate. Hydrolysis involves the reaction of the compound with water, which can lead to the cleavage of chemical bonds.

The hydrolysis of derivatives, such as sulfonate and phosphate esters of this compound, has been a subject of detailed mechanistic studies. For the alkaline hydrolysis of aryl benzenesulfonates, including 4-cyanophenyl benzenesulfonate, both stepwise and concerted mechanisms have been proposed. acs.org A nonlinear Brønsted plot for this reaction has been interpreted as a change from a stepwise mechanism, which involves a pentavalent intermediate for poorer leaving groups, to a concerted mechanism for good leaving groups. acs.org The hydrolysis of carboxylic acid esters can occur through base-catalyzed, acid-catalyzed, and neutral pathways, with the BAC2 mechanism (base-catalyzed, acyl-oxygen fission, bimolecular) being the most common for alkaline hydrolysis. epa.gov

Studies on bis(4-cyanophenyl) phenyl phosphate, a reactive diluent for phthalonitrile (B49051) monomers, showed that under various pH conditions (4, 7, and 10), only one-step hydrolysis occurred, leading to the elimination of 4-cyanophenol. researchgate.net Similarly, certain carbamate (B1207046) derivatives are known to be chemically labile, readily cleaving into an amine and this compound in a buffer solution at physiological pH. acs.org

Enzymatic hydrolysis is also a relevant degradation pathway. For example, certain ester analogues can be degraded by enzymes like porcine liver esterase, resulting in the formation of the corresponding acid and this compound. nih.gov Furthermore, soil actinobacteria can hydrolyze halogenated derivatives like bromoxynil (B128292) (3,5-dibromo-4-hydroxybenzonitrile) and chloroxynil (3,5-dichloro-4-hydroxybenzonitrile) via their nitrilase activity, converting the nitrile group into a carboxylic acid. researchgate.net

Table 2: Hydrolysis of Benzonitrile Herbicides by Nocardia globerula NHB-2 after 5 hours researchgate.net

| Substrate (0.5 mM) | % Hydrolyzed | Product |

|---|---|---|

| Chloroxynil | 92-100% | 3,5-dichloro-4-hydroxybenzoic acid |

| Bromoxynil | 70-90% | 3,5-dibromo-4-hydroxybenzoic acid |

| Ioxynil (B1672095) | 30-51% | 3,5-diiodo-4-hydroxybenzoic acid |

Novel Synthetic Approaches and Green Chemistry Principles in this compound Production

In line with the growing emphasis on sustainable chemical manufacturing, several novel and green synthetic approaches for this compound have been developed. These methods aim to reduce waste, minimize the use of hazardous substances, improve energy efficiency, and utilize renewable resources, adhering to the twelve principles of green chemistry. sigmaaldrich.comecoonline.comacs.org

One notable green approach is the direct ammoxidation of p-cresol. bgu.ac.ilresearchgate.net This gas-phase reaction uses a supported catalyst, such as boria-phosphoria on silica, to convert p-cresol directly to this compound in the presence of ammonia and air. bgu.ac.il The proposed mechanism involves the adsorption of p-cresol and ammonia onto acidic sites of the catalyst to form a p-hydroxybenzylamine intermediate, which is then oxidized to the final product. bgu.ac.ilresearchgate.net This method is advantageous due to its high atom economy.

Biocatalysis represents a cornerstone of green chemistry, utilizing enzymes to perform chemical transformations with high specificity and under mild conditions. d-nb.info Nitrilase enzymes, found in bacteria, fungi, and plants, can hydrolyze nitriles to their corresponding carboxylic acids. d-nb.infod-nb.info While often used for degradation, this enzymatic process highlights a green pathway relevant to the chemistry of this compound and its derivatives. researchgate.net For instance, horseradish peroxidase has been employed in a "one-pot, two-step" biocatalytic sequence for synthesizing 1,4-benzoxazines from aminophenol precursors, including a derivative of this compound, showcasing a more sustainable alternative to conventional stoichiometric oxidants. acs.org

The direct solvent dehydration ammoniation of p-hydroxybenzoic acid has also been optimized as a green chemical process. dissertationtopic.net By carefully selecting the solvent, dehydrating agent, and catalyst, and optimizing reaction conditions, a high yield (78%-82%) can be achieved. dissertationtopic.net

The use of recyclable ionic liquids as both solvent and catalyst for converting aldehydes to nitriles is another innovative green strategy. rsc.org This method avoids the use of metal salt catalysts and the release of inorganic acids, and the ionic liquid can be easily recovered and reused, aligning with the principles of waste prevention and catalysis. rsc.org

These novel approaches demonstrate a significant shift towards more environmentally benign and efficient methods for the production of this compound, reducing the environmental footprint associated with traditional synthetic routes. instituteofsustainabilitystudies.com

Chemical Reactivity and Functionalization of 4 Hydroxybenzonitrile

Electrophilic Aromatic Substitution Reactions on 4-Hydroxybenzonitrile

The presence of the hydroxyl group activates the benzene (B151609) ring towards electrophilic aromatic substitution, directing incoming electrophiles primarily to the ortho positions (positions 3 and 5) due to its strong activating and ortho-, para-directing nature. The para position is already occupied by the nitrile group.

Halogenation of this compound readily occurs at the positions ortho to the hydroxyl group.

Bromination: The bromination of this compound is a well-established reaction, notably used in the synthesis of the herbicide bromoxynil (B128292) (3,5-dibromo-4-hydroxybenzonitrile). orgsyn.org This transformation can be achieved using various brominating agents. An eco-friendly approach utilizes a combination of an alkali or alkaline earth metal bromide and bromate (B103136) salts in an aqueous acidic medium, affording high yields of 3,5-dibromo-4-hydroxybenzonitrile without the need for a catalyst or complex work-up procedures. chemicalbook.com The reaction proceeds smoothly at ambient temperatures. chemicalbook.com Another method involves the use of elemental bromine in a methanolic acetic acid solution. chemicalbook.com The controlled bromination can also yield 3-bromo-4-hydroxybenzonitrile (B56826).

| Product | Reagents | Reaction Conditions | Yield | Purity | Melting Point (°C) |

| 3,5-Dibromo-4-hydroxybenzonitrile | Bromide/Bromate salts, Inorganic acid | Aqueous medium, Room temperature, 1-4 hours | 91-99% | >99% | 189-191 |

| 3-Bromo-4-hydroxybenzonitrile | Not specified | Not specified | Not specified | >98% | 155-159 |

Iodination: Similar to bromination, iodination of this compound occurs at the 3 and 5 positions to yield 3,5-diiodo-4-hydroxybenzonitrile, known as the herbicide ioxynil (B1672095). mdpi.comgoogle.com Specific reagents and conditions for this direct iodination have been developed to achieve high yields and purity. edubirdie.comsynquestlabs.com

The alkylation of this compound, a Friedel-Crafts type reaction, also takes place at the activated ortho positions. The introduction of bulky alkyl groups, such as tert-butyl groups, is possible. The reaction of this compound with a tert-butylating agent leads to the formation of 3,5-bis(tert-butyl)-4-hydroxybenzonitrile. This dialkylated product demonstrates that the aromatic ring can undergo multiple substitutions when sterically permissible.

Transformation of the Nitrile Group in this compound

The nitrile group of this compound can be converted into other important functional groups, namely carboxylic acids, amides, and amines, through hydrolysis and reduction reactions.

The hydrolysis of the nitrile group can be controlled to yield either a carboxylic acid or an amide, depending on the reaction conditions.

Hydrolysis to Carboxylic Acids: Under acidic or basic conditions, the nitrile group can be fully hydrolyzed to a carboxylic acid. For instance, heating this compound in the presence of an acid or base will yield 4-hydroxybenzoic acid. This process is a common transformation for converting nitriles to their corresponding carboxylic acids.

Hydrolysis to Amides: Partial hydrolysis of the nitrile group leads to the formation of an amide. The conversion of this compound to 4-hydroxybenzamide (B152061) can be achieved under specific catalytic conditions. One method involves the use of a palladium catalyst in a solvent mixture of acetonitrile (B52724) and water. google.com This reaction proceeds under mild conditions with good yields. google.com

| Starting Material | Product | Reagents/Catalyst | Reaction Conditions | Yield |

| 4-Hydroxybenzamide | This compound | Palladium catalyst | Acetonitrile/water, 50°C, 4h | 84% |

The nitrile group can be reduced to a primary amine, yielding 4-(aminomethyl)phenol. This transformation is typically carried out using strong reducing agents.

Derivatization of the Hydroxyl Group in this compound

The hydroxyl group of this compound can be derivatized through various reactions, including etherification and esterification, to produce a range of functionalized molecules.

Etherification: The phenolic hydroxyl group can be converted into an ether. For example, the reaction of this compound with a suitable reagent can lead to the formation of bis(4-cyanophenyl) ether.

Esterification: The hydroxyl group readily undergoes esterification with acyl chlorides or acid anhydrides to form esters. For instance, the reaction of 3,5-dibromo-4-hydroxybenzonitrile with acid halides produces the corresponding esters. google.com This reaction can be performed sequentially after the bromination of 4-cyanophenol in a single solvent. google.com Another example is the synthesis of tert-butyl 4-cyanophenyl carbonate from 4-cyanophenol and di-tert-butyl dicarbonate (B1257347) in the presence of a base and catalyst.

Domino Reactions Involving Hydroxybenzonitrile Structures (e.g., 2-Hydroxybenzonitriles)

Domino reactions represent a powerful strategy in organic synthesis, allowing for the construction of complex molecular architectures in a single operation by combining multiple bond-forming transformations. This approach enhances efficiency by minimizing purification steps, solvent usage, and time. In the context of hydroxybenzonitriles, these reactions provide an elegant pathway to synthesize valuable heterocyclic compounds. While the primary subject is this compound, a notable and well-documented example of such a domino reaction involves its isomer, 2-hydroxybenzonitrile (B42573), which serves as a key precursor for the synthesis of fused heterocyclic systems.

A significant advancement in this area is a domino approach for synthesizing 1,3-benzoxazin-4-one derivatives through the cyclization of 2-hydroxybenzonitriles with ketones. nih.govrsc.org This method is noted for its operational simplicity, use of inexpensive and readily available reagents, mild reaction conditions, and high efficiency. nih.govrsc.org

The success of the domino reaction for creating 1,3-benzoxazin-4-ones hinges on the choice of an effective catalyst. Extensive research has demonstrated that Lewis acids are crucial for promoting this transformation. The reaction between 2-hydroxybenzonitrile and a model ketone, cyclohexanone, was used to screen various Lewis and protonic acids to optimize the reaction conditions. nih.govrsc.org

Among the catalysts tested, Zinc Chloride (ZnCl₂) was identified as the most efficient, providing the highest yield of the desired cyclized product. nih.govrsc.org Other acids like p-Toluenesulfonic acid (TsOH) also catalyzed the reaction but resulted in lower yields. nih.govrsc.org Notably, several other common Lewis acids, including FeCl₃, TiCl₄, and AlCl₃, were found to be ineffective, with no reaction observed. nih.govrsc.org The investigation also extended to the choice of solvent, where it was determined that using the ketone reactant (cyclohexanone) itself as the solvent was the optimal choice. nih.govrsc.org

| Catalyst/Accelerant | Solvent | Yield (%) | Reference |

|---|---|---|---|

| TsOH | Cyclohexanone | 76 | nih.govrsc.org |

| ZnCl₂ | Cyclohexanone | 92 | nih.govrsc.org |

| FeCl₃ | Cyclohexanone | No Reaction | nih.govrsc.org |

| TiCl₄ | Cyclohexanone | No Reaction | nih.govrsc.org |

| AlCl₃ | Cyclohexanone | No Reaction | nih.govrsc.org |

| ZnCl₂ | Toluene | 85 | nih.govrsc.org |

| ZnCl₂ | CH₃CN | Trace | nih.govrsc.org |

| ZnCl₂ | DCM | Trace | nih.govrsc.org |

| ZnCl₂ | THF | Trace | nih.govrsc.org |

The ZnCl₂-promoted domino reaction provides facile access to a diverse array of substituted 1,3-benzoxazin-4-ones, which are important scaffolds in pharmaceutically relevant molecules. nih.govrsc.org The reaction proceeds by combining various 2-hydroxybenzonitriles with a range of ketones. nih.govrsc.orgnih.gov This synthetic protocol is valued for its use of easily available starting materials and its avoidance of strongly corrosive acids. nih.govrsc.orgnih.gov

The scope of this cyclization reaction is broad. It is successful with various aliphatic ketones, including both cyclic and branched structures, as well as aromatic ketones. nih.govrsc.org Furthermore, the reaction tolerates a variety of functional groups on the 2-hydroxybenzonitrile ring, such as bromo, fluoro, and methyl groups, consistently affording good to excellent yields of the corresponding 2,3-dihydro-4H-1,3-benzoxazin-4-ones. nih.govrsc.org The proposed mechanism for this transformation is a tandem intramolecular Pinner–Dimroth rearrangement pathway. nih.gov

| 2-Hydroxybenzonitrile Derivative | Ketone | Product (1,3-Benzoxazin-4-one) | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Hydroxybenzonitrile | Cyclohexanone | Spiro[cyclohexane-1,2'- nih.govrsc.orgbenzoxazin]-4'-one | 92 | nih.govrsc.org |

| 2-Hydroxybenzonitrile | Cyclopentanone | Spiro[cyclopentane-1,2'- nih.govrsc.orgbenzoxazin]-4'-one | 89 | nih.govrsc.org |

| 2-Hydroxybenzonitrile | Acetone | 2,2-Dimethyl- nih.govrsc.orgbenzoxazin-4-one | 85 | nih.govrsc.org |

| 2-Hydroxybenzonitrile | Propiophenone | 2-Methyl-2-phenyl- nih.govrsc.orgbenzoxazin-4-one | 83 | nih.govrsc.org |

| 5-Bromo-2-hydroxybenzonitrile | Cyclohexanone | 6'-Bromo-spiro[cyclohexane-1,2'- nih.govrsc.orgbenzoxazin]-4'-one | 94 | nih.govrsc.org |

| 5-Fluoro-2-hydroxybenzonitrile | Cyclohexanone | 6'-Fluoro-spiro[cyclohexane-1,2'- nih.govrsc.orgbenzoxazin]-4'-one | 89 | nih.govrsc.org |

| 2-Hydroxy-5-methylbenzonitrile | Cyclohexanone | 6'-Methyl-spiro[cyclohexane-1,2'- nih.govrsc.orgbenzoxazin]-4'-one | 93 | nih.govrsc.org |

Biological Activity and Mechanistic Studies of 4 Hydroxybenzonitrile and Its Derivatives

Antimicrobial Activities of 4-Hydroxybenzonitrile Derivativesontosight.aiuobaghdad.edu.iq

Derivatives of this compound have demonstrated notable antimicrobial properties against a range of pathogens. ontosight.ai The antimicrobial efficacy is often attributed to the core structure, which can be modified to enhance activity. For instance, the hydroxyl group is thought to facilitate interactions with microbial cell membranes, leading to increased permeability and subsequent cell death. The nitrile group can also participate in reactions that modify the activity of essential microbial enzymes.

Research has shown that synthetic analogues of natural antimicrobial compounds, using this compound as a starting material, exhibit significant antibacterial activity. jst.go.jp In one study, yanglingmycin analogues synthesized from this compound showed potent activity against agricultural pathogenic bacteria like Ralstonia solanacearum and Pseudomonas syringae pv. actinidiae. jst.go.jp Some of these synthesized compounds displayed even greater bactericidal activity than the standard antibiotic ampicillin, with Minimum Inhibitory Concentration (MIC) values as low as 3.91 µg/mL. jst.go.jp

Furthermore, quinazoline (B50416) derivatives incorporating the this compound moiety have been synthesized and evaluated for their antibacterial effects. researchgate.netresearchgate.net These compounds have shown a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. researchgate.net The introduction of different functional groups to the core structure has been found to significantly influence the antimicrobial potency. researchgate.net For example, the presence of fluoro, trifluoromethyl, hydroxy, and methoxy (B1213986) groups on the phenyl ring attached to a piperazine (B1678402) moiety enhanced the antibacterial activity of certain quinazoline derivatives. researchgate.net

Interactive Data Table: Antimicrobial Activity of this compound Derivatives

Anti-inflammatory Propertiesontosight.aiuobaghdad.edu.iq

Derivatives of this compound have been investigated for their potential as anti-inflammatory agents. ontosight.aiontosight.ai The structural features of these compounds allow them to serve as a basis for the design of novel anti-inflammatory drugs. ontosight.ai For instance, 4-hydroxy-3-methoxybenzonitrile (B1293924) is used as a starting material for the synthesis of various biologically active molecules, including anti-inflammatory agents. ontosight.ai

Studies on benzothiazole (B30560) derivatives have revealed compounds with significant in vivo anti-inflammatory and analgesic activities. nih.gov Molecular docking studies of these derivatives have shown excellent binding interactions with relevant receptors. nih.gov Certain synthesized compounds demonstrated potent inhibition of carrageenan-induced rat paw edema, a common model for acute inflammation. nih.gov For example, compounds 17c and 17i showed 80% and 78% inhibition at 3 hours, respectively. nih.gov These compounds also exhibited a favorable ulcerogenic index, comparable to the known anti-inflammatory drug celecoxib. nih.gov

Pyrrole-based compounds, which can be synthesized from this compound derivatives, have also been explored for their anti-inflammatory effects. pensoft.net However, in a study evaluating six new pyrrolic compounds, they did not show significant anti-inflammatory activity in the carrageenan-induced paw edema model, although they did exhibit analgesic properties against chemical stimuli. pensoft.net

Anticancer Activitiesontosight.aiuobaghdad.edu.iqbenchchem.com

The anticancer potential of this compound and its derivatives is an active area of research. ontosight.aiontosight.ai These compounds have shown promise in inhibiting the growth of various cancer cells. ontosight.ai

Selective Cytotoxicity against Cancer Cell Linesbenchchem.com

Derivatives of this compound have demonstrated selective cytotoxicity against various cancer cell lines. For instance, iron(II)-cyclopentadienyl compounds containing this compound as a ligand exhibited significant cytotoxicity against colorectal (SW480) and triple-negative breast cancer (MDA-MB-231) cell lines, with IC50 values in the low micromolar range. mdpi.com Importantly, these compounds showed some selectivity, being more cytotoxic to cancer cells than to a normal colon-derived cell line (NCM460). mdpi.com

In another study, derivatives of 3-amino-4-hydroxybenzonitrile (B81792) were found to induce apoptosis in breast (MCF-7) and liver (HUH-7) cancer cells. The mechanism was linked to the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death. Furthermore, spiro derivatives of parthenin, synthesized using this compound N-oxide, exhibited anticancer activity against four different cancer cell lines with IC50 values ranging from 4.3 µM to 93 µM. google.com

Interactive Data Table: Cytotoxicity of this compound Derivatives

Modulation of Cellular Pathwaysbenchchem.com

The anticancer activity of this compound derivatives is often mediated through the modulation of specific cellular pathways. The iron(II)-cyclopentadienyl compounds mentioned earlier were found to induce cell death by apoptosis and inhibit cancer cell proliferation by affecting the actin-cytoskeleton. mdpi.com

Derivatives of 3-amino-4-hydroxybenzonitrile have been shown to modulate signaling pathways related to cell survival and proliferation. Their cytotoxic effects on cancer cells are linked to the generation of reactive oxygen species (ROS), which leads to oxidative stress and ultimately cell death. In the context of drug-resistant non-small cell lung cancer, rationally designed fourth-generation EGFR inhibitors based on a this compound scaffold have shown promise. nih.gov These inhibitors were designed to bind tightly to the triple mutant EGFR, demonstrating low nanomolar activity and high selectivity. nih.gov

Antioxidant Properties and Radical Scavenging Mechanismsbenchchem.com

Phenolic compounds, including this compound and its derivatives, are known for their antioxidant properties. cymitquimica.comarabjchem.org The antioxidant activity is largely attributed to the hydroxyl group on the benzene (B151609) ring, which can donate a hydrogen atom to scavenge free radicals. core.ac.uk

Theoretical studies using density functional theory (DFT) have been employed to understand the radical scavenging mechanisms of phenolic compounds, including p-hydroxybenzonitrile. arabjchem.orgcore.ac.uk These studies have investigated mechanisms such as hydrogen atom transfer (HAT) and one-electron transfer (SET). arabjchem.orgcore.ac.uk The bond dissociation enthalpy (BDE) of the O-H bond is a key parameter in the HAT mechanism, with a lower BDE indicating a higher radical scavenging ability. core.ac.uk

Derivatives such as 3,5-di(tert-butyl)-4-hydroxybenzonitrile are noted for their antioxidant properties, which are enhanced by the steric hindrance provided by the bulky tert-butyl groups. cymitquimica.com This structural feature contributes to the stability of the resulting phenoxyl radical. cymitquimica.com Similarly, 3-(tert-butyl)-4-hydroxybenzonitrile (B1320036) exhibits significant antioxidant activity, which is crucial for protecting cells from oxidative stress implicated in various diseases.

Neuroprotective Effects and Related Pathological Mitigationbenchchem.com

The neuroprotective potential of this compound derivatives is an emerging area of interest. Oxidative stress is a key factor in the pathogenesis of many neurodegenerative diseases, and the antioxidant properties of these compounds may contribute to their neuroprotective effects. nih.gov

Studies have explored the neuroprotective effects of 3-(tert-butyl)-4-hydroxybenzonitrile. In vitro experiments have shown that this compound can reduce neuroinflammation and neuronal apoptosis in models of Alzheimer's disease. The ability of this compound to scavenge free radicals may protect against the cellular damage caused by oxidative stress in neurodegenerative conditions.

Furthermore, metabolites from marine organisms, such as 3-hydroxybenzaldehyde (B18108) and 4-hydroxybenzaldehyde (B117250) (which can be derived from this compound), have shown neurorestorative effects in a mouse model of Parkinson's disease. scielo.br These compounds were found to increase the viability of dopaminergic neurons and suppress the formation of α-synuclein protein aggregates. scielo.br Thiazolidine derivatives, which can be synthesized from related starting materials, have also shown promise in mitigating ethanol-induced neurodegeneration and memory impairment by targeting oxidative stress and neuroinflammation. nih.gov

Reduction of Neuroinflammation

While direct studies on this compound's role in neuroinflammation are limited, research into its derivatives suggests a potential therapeutic avenue. Certain derivatives are being explored for their neuroprotective properties, with investigations into their effects on cellular oxidative stress and neuroinflammation. For instance, novel heterocyclic compounds derived from 5-amino-2-fluoro-4-hydroxybenzonitrile (B2834141) have been synthesized and are under investigation as inhibitors of monoacylglycerol lipase (B570770) (MAGL). googleapis.com The suppression of MAGL activity is considered a promising strategy for treating and preventing neuroinflammation and neurodegenerative diseases. googleapis.com The development of such inhibitors is driven by the significant medical need for new therapeutic agents that can provide neuroprotection. googleapis.com

Furthermore, inhibitors of the kynurenine (B1673888) pathway, which can be synthesized from derivatives of this compound, are also being studied for their potential to treat neuroinflammation. google.com The rationale is that metabolites of the kynurenine pathway are neuroactive and can be neurotoxic, and their regulation could offer therapeutic benefits in conditions like glioblastoma. google.com

Mitigation of Amyloid-Beta Plaque Accumulation

The accumulation of amyloid-beta (Aβ) plaques is a primary hallmark of Alzheimer's disease. nih.govstressmarq.com Research has shown that derivatives of this compound may play a role in mitigating the toxicity associated with these plaques.

A novel gastrodin (B1674634) derivative, synthesized using 2,6-difluoro-4-hydroxybenzonitrile (B48942) as a starting material, has demonstrated significant neuroprotective effects. mdpi.comresearchgate.net This derivative, GAD037, was found to protect PC12 cells from Aβ-induced toxicity. mdpi.comresearchgate.net Oxidative stress is a key factor in Aβ toxicity, and compounds that can reduce reactive oxygen species (ROS) and malondialdehyde (MDA) levels are of therapeutic interest. mdpi.com GAD037 was shown to improve the survival of PC12 cells under oxidative stress conditions. researchgate.net

The mechanism of neuroprotection appears to be linked to the activation of specific signaling pathways. Mechanistic studies revealed that the insulin (B600854) receptor (INSR) and alpha-actinin-4 (ACTN4) are potential targets of GAD037, leading to the activation of the PI3K/Akt signaling pathway, which is crucial for cell survival and growth. mdpi.comresearchgate.net

While direct evidence for this compound itself is not available, the neuroprotective activities of its derivatives against Aβ toxicity highlight a promising area for further research.

Herbicidal Action and Photosystem II Inhibition

Halogenated derivatives of this compound, such as bromoxynil (B128292) (3,5-dibromo-4-hydroxybenzonitrile) and ioxynil (B1672095) (3,5-diiodo-4-hydroxybenzonitrile), are potent herbicides. Their primary mode of action involves the inhibition of photosynthesis. nih.gov

These phenolic-type herbicides are powerful blockers of the photosynthetic electron flow within Photosystem II (PSII). nih.gov Although their interaction with PSII differs from that of classical urea- and triazine-type herbicides, they both interfere with the binding of plastoquinone (B1678516) to the QB site on the D1 protein of the PSII complex. nih.gov This disruption of electron transport effectively halts the process of photosynthesis, leading to plant death.

Effects on Mitochondrial Respiration and Bioenergetics

In addition to their effects on photosynthesis, this compound derivatives like bromoxynil and ioxynil also disrupt mitochondrial activity. researchgate.net

Bromoxynil and ioxynil are classified as mitochondrial uncouplers. researchgate.net Uncoupling agents disrupt the tight linkage between electron transport and ATP synthesis (oxidative phosphorylation). They achieve this by dissipating the proton gradient across the inner mitochondrial membrane that is necessary for ATP synthase to produce ATP. While the electron transport chain continues to function, and may even accelerate, the energy is released as heat instead of being used for ATP synthesis.

Studies on isolated mitochondria have shown that bromoxynil can inhibit respiratory function. In vitro experiments with mitochondria from mice liver demonstrated that bromoxynil decreases the mitochondrial respiratory control rate (RCR) and mitochondrial membrane potential. nih.gov The RCR is a key indicator of the coupling between substrate oxidation and ADP phosphorylation. A decrease in RCR signifies a loss of mitochondrial efficiency.

Further research on mitochondria from etiolated pea stems revealed that bromoxynil, at micromolar concentrations, inhibited malate- and succinate-dependent respiration in intact mitochondria. researchgate.net However, it did not affect the oxidation of exogenously added NADH, nor did it impact the activities of succinic and internal NADH dehydrogenases. researchgate.net This suggests that the inhibition is not at the level of these specific dehydrogenases but rather at a subsequent step in the electron transport chain. Some evidence also points to the potential for these herbicides to inhibit the mitochondrial electron transport chain at higher concentrations. semanticscholar.org

Mechanisms of Action on Plant Physiological Processes

Derivatives of this compound, particularly the halogenated forms, exert significant influence on plant physiological processes, primarily by disrupting photosynthesis. scilit.combiodic.go.jp These compounds, including ioxynil and bromoxynil, are potent inhibitors of the photosynthetic electron transport chain. annualreviews.org Their principal target is Photosystem II (PSII), a key protein complex in the thylakoid membranes of chloroplasts. scilit.combiodic.go.jp

By binding to the Q-B plastoquinone-binding site on the D1 protein of the PSII complex, these herbicides block the flow of electrons. biodic.go.jpannualreviews.org This interruption halts the production of ATP and NADPH, which are essential energy carriers for carbon fixation and subsequent plant growth. The inhibition of electron transport effectively starves the plant of the chemical energy generated during the light-dependent reactions of photosynthesis. biodic.go.jp

At higher concentrations, these hydroxybenzonitrile herbicides can also act as uncoupling agents. biodic.go.jp This secondary mechanism involves the disruption of both photophosphorylation in the chloroplasts and oxidative phosphorylation in the mitochondria. By dissipating the proton gradient across the membranes, they prevent the synthesis of ATP, further contributing to their phytotoxic effects. biodic.go.jp Research has also explored the effects of these herbicides on the greening process and chloroplast structure. scilit.com

Table 1: Effects of this compound Derivatives on Plant Physiological Processes

| Process | Mechanism of Action | Primary Molecular Target | Outcome |

|---|---|---|---|

| Photosynthesis | Inhibition of electron transport. biodic.go.jpannualreviews.org | Photosystem II (PSII), specifically the D1 protein. biodic.go.jp | Blockage of ATP and NADPH production. biodic.go.jp |

| Photophosphorylation | Uncoupling of the proton gradient. biodic.go.jp | Thylakoid membrane | Inhibition of ATP synthesis. biodic.go.jp |

| Oxidative Phosphorylation | Uncoupling of the proton gradient. biodic.go.jp | Mitochondrial membrane | Inhibition of ATP synthesis. biodic.go.jp |

Structure-Activity Relationships in Halogenated 4-Hydroxybenzonitriles as Herbicides

The herbicidal efficacy of halogenated 4-hydroxybenzonitriles is intricately linked to their molecular structure, specifically the nature and position of the halogen substituents on the benzene ring. nih.gov The presence, type, and number of halogens significantly influence the compound's lipophilicity, electronic properties, and binding affinity to the target site within Photosystem II.

The most common and effective herbicidal derivatives are di-halogenated at the 3 and 5 positions of the this compound core. annualreviews.org Bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) and ioxynil (3,5-diiodo-4-hydroxybenzonitrile) are prominent examples. annualreviews.orgnih.gov The lipophilicity conferred by the halogen atoms is critical for the molecule to traverse the plant's cuticular waxes and cell membranes to reach the thylakoids.

Table 2: Structure-Activity Relationship of Halogenated 4-Hydroxybenzonitriles

| Compound | Structure | Key Structural Feature | Impact on Herbicidal/Biological Activity |

|---|---|---|---|

| Ioxynil | 3,5-diiodo-4-hydroxybenzonitrile | Iodine at positions 3 and 5 | Potent PSII inhibitor; shows moderate sorption to topsoil. annualreviews.orgnih.gov |

| Bromoxynil | 3,5-dibromo-4-hydroxybenzonitrile | Bromine at positions 3 and 5 | Potent PSII inhibitor; shows weak sorption to topsoil. annualreviews.orgnih.gov High affinity for detoxifying nitrilase enzymes. biodic.go.jp |

| Chloroxynil | 3,5-dichloro-4-hydroxybenzonitrile | Chlorine at positions 3 and 5 | Lower affinity for nitrilase compared to bromoxynil, but higher reaction velocity. biodic.go.jp |

| 5-Chloro-4-fluoro-2-hydroxybenzonitrile | Chloro and fluoro substituents | Enhanced lipophilicity and biological interactions. | Potential antimicrobial and herbicidal properties due to inhibition of photosynthetic electron transport. |

Interaction with Specific Molecular Targets

The biological activity of this compound and its derivatives stems from their precise interactions with specific molecular targets. In plants, the primary target for herbicidal derivatives like ioxynil and bromoxynil is the D1 protein subunit of Photosystem II (PSII). annualreviews.org These phenolic herbicides are believed to interact with the same region of PSII as urea (B33335) and triazine herbicides, although their specific binding mechanisms differ. annualreviews.org The interaction is non-covalent and effectively displaces the native plastoquinone (Q-B), thereby blocking the electron flow. biodic.go.jp

Beyond plant enzymes, derivatives of this compound have been identified as inhibitors of crucial enzymes in other biological systems, highlighting their potential for broader pharmacological applications. A notable example is the interaction of 2-fluoro-4-hydroxybenzonitrile (B1301987) with the human enzyme CDC25B phosphatase. nih.gov CDC25B is a key regulator of the cell cycle and is often overexpressed in various cancers, making it an attractive therapeutic target. nih.gov

Fragment-based screening using NMR spectroscopy identified 2-fluoro-4-hydroxybenzonitrile as a compound that binds directly to the catalytic domain of CDC25B. nih.gov X-ray crystallography revealed that this binding occurs not at the active site itself, but at a distant pocket adjacent to the protein-protein interaction interface with its substrate, CDK2/Cyclin A. nih.gov This binding disrupts the interaction between CDC25B and CDK2/Cyclin A, thereby inhibiting the dephosphorylation of CDK2 and arresting the cell cycle. nih.govoncotarget.com This discovery presents a novel mechanism for inhibiting CDC25 phosphatases by targeting their protein-protein interactions rather than the catalytic site. nih.gov The interaction is facilitated by the compound's functional groups; the hydroxyl group can form hydrogen bonds, while the nitrile group can engage in nucleophilic addition reactions, modifying enzyme and receptor activity.

Table 3: Interaction of this compound Derivatives with Molecular Targets

| Derivative | Molecular Target | Organism/System | Nature of Interaction | Consequence of Interaction |

|---|---|---|---|---|

| Ioxynil, Bromoxynil | D1 protein of Photosystem II (PSII). biodic.go.jpannualreviews.org | Plants | Non-covalent binding to the Q-B binding niche. biodic.go.jpannualreviews.org | Inhibition of photosynthetic electron transport. annualreviews.org |

| 2-Fluoro-4-hydroxybenzonitrile | CDC25B Phosphatase. nih.gov | Human (Cancer therapy target) | Binds to a pocket distant from the active site. nih.gov | Disrupts protein-protein interaction with CDK2/Cyclin A, inhibiting its dephosphorylation. nih.govoncotarget.com |

| 3-(tert-Butyl)-4-hydroxybenzonitrile | General biological molecules | General | Hydroxy group forms hydrogen bonds; nitrile group participates in nucleophilic additions. | Modulation of biological pathways. |

Computational Chemistry and Theoretical Investigations of 4 Hydroxybenzonitrile

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivityresearchgate.netnih.gov

Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of molecules like 4-hydroxybenzonitrile. researchgate.netnih.gov By calculating the electron density, DFT can predict a variety of molecular properties, including optimized geometries, vibrational frequencies, and electronic characteristics. researchgate.nettandfonline.com These computational studies are crucial for understanding the molecule's stability, reactivity, and potential for intermolecular interactions. mdpi.com The presence of both a hydroxyl (-OH) electron-donating group and a nitrile (-CN) electron-withdrawing group on the benzene (B151609) ring creates a unique electronic profile that has been the subject of comparative theoretical investigations. researchgate.net

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a computational technique used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of varying electron density, with red indicating electron-rich areas (negative potential, prone to electrophilic attack) and blue indicating electron-poor areas (positive potential, prone to nucleophilic attack). mdpi.com

For molecules similar to this compound, such as 4-hydroxybenzaldehyde (B117250), MEP analysis reveals that the most electron-rich regions are located around the oxygen atom of the hydroxyl group. mdpi.com Conversely, the hydrogen atom of the hydroxyl group is identified as an electron-poor site. mdpi.com This distribution of charge density is critical for understanding how this compound interacts with other molecules, particularly in the formation of hydrogen bonds. The MEP surface provides valuable information on the molecule's chemical reactivity and its electrostatic interaction patterns. researchgate.netnih.gov

Frontier Molecular Orbital (HOMO/LUMO) Calculations

Frontier Molecular Orbital (FMO) theory is a key component of computational chemistry for understanding chemical reactivity and electronic properties. wikipedia.orgresearchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. wikipedia.orgossila.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.netossila.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. mdpi.comajchem-a.com A smaller energy gap suggests that the molecule is more polarizable, more reactive, and can be more easily excited. mdpi.com In computational studies, the HOMO and LUMO energies are calculated to predict how the molecule will interact in charge-transfer processes. researchgate.netresearchgate.net For this compound and related compounds, these calculations help to explain their electronic behavior and potential applications in materials science. nih.govmdpi.com

| Orbital | Energy (eV) |

|---|---|

| EHOMO | -6.3 |

| ELUMO | -1.68 |

| Energy Gap (ΔE) | 4.62 |

Intermolecular Interaction Analysis (e.g., Hydrogen Bonding, π-π Stacking)

The crystalline structure and bulk properties of this compound are significantly influenced by non-covalent intermolecular interactions, primarily hydrogen bonding and π-π stacking. rsc.orgnih.gov In the solid state, this compound molecules form spiral chains through hydrogen bonds between the hydroxyl group of one molecule and the nitrogen atom of the nitrile group of another. nih.gov

These hydrogen-bonded chains then pack together via π-π stacking interactions between the aromatic benzene rings. nih.gov Computational studies can model these interactions to understand their strength and geometry. nih.govrsc.org The interplay between hydrogen bonding and π-π stacking is crucial; for instance, hydrogen bonding can affect the electron density of the aromatic rings, which in turn influences the strength of the π-π stacking interaction. rsc.org High-pressure computational and experimental studies have shown that compressing this compound can alter the orientation of the molecules, leading to changes in both the hydrogen bonding distances and the face-to-face packing of the benzene rings. nih.gov This highlights the sensitivity of these non-covalent forces to external conditions.

Computational pKa Determination of 4-Hydroxybenzonitrileresearchgate.netmdpi.com

The acid dissociation constant (pKa) is a fundamental property of phenolic compounds. Computational chemistry offers methods to predict pKa values in silico, which can be a valuable tool, though it presents challenges. researchgate.netmdpi.com The "direct approach" is one such method, which calculates the Gibbs free energy of the acid-base equilibrium in a solution. mdpi.com For this compound, the presence of the electron-withdrawing nitrile group significantly influences its acidity, making it an interesting and challenging subject for computational pKa studies. mdpi.comlibretexts.org

Assessment of Solvation Models and Explicit Water Moleculesresearchgate.netmdpi.comnih.gov

Accurately simulating the aqueous environment is crucial for the computational determination of pKa. nih.gov This is typically achieved using either implicit (continuum) solvation models or by including explicit water molecules in the calculation. nih.govacs.org

Several continuum solvation models, such as the Solvation Model based on Density (SMD), the Polarizable Continuum Model (PCM), and the Integral Equation Formalism PCM (IEFPCM), are commonly used. researchgate.netnih.gov Studies have shown that the choice of solvation model can significantly impact the accuracy of the calculated pKa. For phenolic compounds, the SMD model has often yielded satisfactory results. researchgate.netnih.gov

A more refined approach, known as the "cluster-continuum" model, involves adding one or more explicit water molecules to the calculation to model the specific hydrogen-bonding interactions between the solute and the solvent in the first solvation shell. researchgate.netmdpi.comacs.org Research on a series of phenols, including this compound, demonstrated that increasing the number of explicit water molecules generally improves the accuracy of the pKa prediction. researchgate.netnih.gov A protocol using the CAM-B3LYP functional, the 6-311G+dp basis set, the SMD solvation model, and two explicit water molecules was found to provide highly accurate pKa values for a wide range of phenols, with a mean absolute error of just 0.3 pKa units. researchgate.netmdpi.com

| Computational Method | Calculated pKa | Experimental pKa | ΔpKa (calc - exp) |

|---|---|---|---|

| No explicit water molecules | N/A | 7.95 | Significant underestimation noted mdpi.com |

| 1H₂O/CAM-B3LYP/SMD | N/A | 7.95 | Considerable error mdpi.com |

| 2H₂O/CAM-B3LYP/SMD | 8.25 | 7.95 | 0.3 researchgate.netmdpi.com |

Challenges in Simulating Electron-Withdrawing Substituent Effectsmdpi.comlibretexts.org

Simulating the electronic effects of strong electron-withdrawing substituents, such as the cyano (-CN) and nitro (-NO₂) groups, on the pKa of phenols presents a significant challenge for computational methods. mdpi.com These groups substantially alter the electron density distribution on the phenol (B47542) ring and the phenolate (B1203915) anion, which can be difficult for computational models to capture accurately. mdpi.comlibretexts.org

Many computational studies on pKa determination have historically excluded phenols with such strong electron-withdrawing groups because they often lead to large errors in the calculated values. researchgate.netmdpi.com The pKa values for these compounds are frequently underestimated. mdpi.com However, recent advancements, such as the combined cluster-continuum approach (e.g., 2H₂O/CAM-B3LYP/SMD), have shown remarkable success in accurately modeling these challenging systems. researchgate.netmdpi.com This improved methodology allows for reliable pKa determination across a broader range of substituted phenols, including this compound, without the need for empirical correction factors. researchgate.netmdpi.com The key to this success lies in the explicit modeling of the immediate hydrogen-bonding environment, which correctly captures the stabilization of the phenolate anion. mdpi.com

Ab Initio Molecular Orbital Studies on Vibrational Spectra